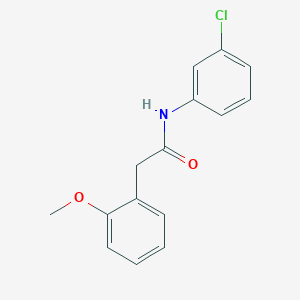
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide, also known as CMA, is a synthetic compound used in scientific research. This chemical compound is widely used for its analgesic and anti-inflammatory properties. The chemical structure of CMA is similar to that of acetaminophen, which is a popular over-the-counter pain reliever.
Mechanism of Action
The exact mechanism of action of N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response and pain sensation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, this compound has been found to reduce oxidative stress and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide in lab experiments is its low toxicity. It has been found to have a low acute toxicity and is well-tolerated in animal models. Another advantage is its analgesic and anti-inflammatory properties, which make it a useful tool for studying pain and inflammation. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in some experiments.
Future Directions
There are several future directions for the research on N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide. One direction is to investigate its potential as a treatment for various types of pain and inflammation in humans. Another direction is to study its effects on other physiological processes such as memory and learning. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound with analgesic and anti-inflammatory properties that has been widely used in scientific research. Its mechanism of action involves the inhibition of COX enzymes, which reduces the production of prostaglandins and results in reduced inflammation and pain. This compound has several biochemical and physiological effects, and its low toxicity makes it a useful tool for studying pain and inflammation. However, more research is needed to fully understand its potential as a treatment for various conditions and its potential side effects.
Synthesis Methods
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide can be synthesized using various methods. One of the most common methods is the reaction between 3-chlorobenzoyl chloride and 2-methoxyphenylacetic acid in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white crystalline solid with a melting point of 128-129°C.
Scientific Research Applications
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has been widely used in scientific research for its analgesic and anti-inflammatory properties. It has been found to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and cancer pain. This compound has also been shown to have anticonvulsant and antidepressant effects in animal models.
properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-8-3-2-5-11(14)9-15(18)17-13-7-4-6-12(16)10-13/h2-8,10H,9H2,1H3,(H,17,18) |
InChI Key |
IUJYLZGSCUWAHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)





![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)





